REACTION_CXSMILES
|
[CH2:1]1[CH2:8][O:7][S:4](=[O:6])(=[O:5])[CH2:3][CH2:2]1.[H-].[NH2:10][NH2:11]>CO>[S:4]([CH2:3][CH2:2][CH2:1][CH2:8][NH:10][NH2:11])([OH:7])(=[O:6])=[O:5] |f:1.2|
|
Name
|
|
Quantity
|
103 mL
|
Type
|
reactant
|
Smiles
|
C1CCS(=O)(=O)OC1
|
Name
|
hydrazine hydride
|
Quantity
|
378 g
|
Type
|
reactant
|
Smiles
|
[H-].NN
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 30 minutes at room temperature and for further 1 hour at 70° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Water and hydrazine hydride were removed
|
Type
|
CUSTOM
|
Details
|
to obtain white crystals
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
to stand at room temperature
|
Type
|
CUSTOM
|
Details
|
The crystals were collected
|
Type
|
WASH
|
Details
|
twice washed with 100 ml of methanol
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)(O)CCCCNN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 115 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |